molecular formula C17H12N2O3 B3064228 Flt-3 Inhibitor II CAS No. 896138-40-2

Flt-3 Inhibitor II

Cat. No.: B3064228
CAS No.: 896138-40-2
M. Wt: 292.29 g/mol
InChI Key: NIMIWWQLOGNYHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flt-3 Inhibitor II is a potent and selective small molecule inhibitor designed to target the FMS-like tyrosine kinase 3 (FLT3) receptor, a key oncogenic driver in acute myeloid leukemia (AML). This compound acts as a Type I tyrosine kinase inhibitor, binding to the active conformation of the FLT3 kinase domain. It effectively suppresses the activity of both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which are present in approximately 30% of AML patients and are associated with a high relapse rate and poor prognosis . By competitively occupying the ATP-binding pocket, this compound blocks constitutive FLT3 signaling, leading to the inhibition of critical downstream survival pathways such as STAT5, PI3K/AKT, and RAS/MAPK . This mechanism induces cell cycle arrest and apoptosis in FLT3-mutated leukemic cell lines, making it an essential tool for studying the molecular pathogenesis of AML and for evaluating combination therapies in preclinical models . The development and use of selective FLT3 inhibitors like this compound have been shown to significantly improve overall survival in models of FLT3-mutated AML, underscoring their critical research value . This product is intended for research applications only, providing scientists with a reliable compound to investigate targeted therapeutic strategies against hematological malignancies. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

bis(5-hydroxy-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-11-1-3-13-9(5-11)7-15(18-13)17(22)16-8-10-6-12(21)2-4-14(10)19-16/h1-8,18-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMIWWQLOGNYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C=C(N2)C(=O)C3=CC4=C(N3)C=CC(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469293
Record name Flt-3 Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896138-40-2
Record name Flt-3 Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Flt-3 Inhibitor II, a compound targeting the Fms-like tyrosine kinase 3 (FLT3), has garnered attention for its potential in treating acute myeloid leukemia (AML) characterized by FLT3 mutations. This article delves into the biological activity of this compound, including its mechanism of action, efficacy, selectivity, and case studies that highlight its clinical relevance.

Flt-3 inhibitors, particularly Type-II inhibitors like this compound, function by binding to the inactive conformation of the FLT3 kinase. This binding prevents receptor activation by blocking autophosphorylation, which is crucial for downstream signaling pathways involved in cell proliferation and survival. The mechanism is characterized by:

  • Type-II Inhibition : Unlike Type-I inhibitors that bind to the active form of FLT3, Type-II inhibitors interact with a hydrophobic region adjacent to the ATP-binding site when FLT3 is in its inactive state. This specificity allows for selective inhibition of FLT3 without affecting other kinases significantly .
  • Time-Dependent Binding : Studies have shown that this compound exhibits time-dependent binding characteristics. The compound requires a pre-incubation period to achieve maximal inhibition, suggesting that it interacts with an allosteric pocket on the FLT3 kinase .

Efficacy and Selectivity

This compound has demonstrated potent inhibitory activity against FLT3, particularly in cells expressing FLT3-ITD mutations. Key findings include:

  • IC50 Values : The compound exhibited an IC50 value of 13.9 nM against the FLT3 kinase, with over 500-fold selectivity for FLT3 compared to c-KIT and other closely related kinases . This high selectivity is crucial for minimizing off-target effects and associated toxicities.
  • Resistance Mutations : Research indicates that while this compound is effective against wild-type and ITD-mutated forms of FLT3, certain point mutations (e.g., D835Y) can confer resistance. Nonetheless, it retains activity against many common resistance mutations .

Case Studies and Clinical Trials

Several clinical studies have evaluated the efficacy of Flt-3 inhibitors in AML patients with FLT3 mutations:

  • Midostaurin vs. Placebo : A pivotal trial demonstrated improved overall survival (OS) rates in patients receiving midostaurin (a Type-I inhibitor) compared to placebo, highlighting the importance of targeting FLT3 in AML treatment. The trial reported a 4-year OS rate of 51.4% for midostaurin versus 44.3% for placebo .
  • Gilteritinib : Another study focusing on gilteritinib (a next-generation Type-II inhibitor) showed promising results against both wild-type and mutant forms of FLT3, with significant improvements in patient outcomes compared to historical controls .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Parameter Value
IC50 against FLT313.9 nM
Selectivity over c-KIT>500-fold
Efficacy against ITD mutationsHigh
Resistance mutation sensitivityModerate

Comparison with Similar Compounds

Structural and Mechanistic Differences

Flt-3 Inhibitor II belongs to the azulene derivative class , distinguished by its planar aromatic scaffold that enables strong interactions with the FLT-3 ATP-binding pocket . In contrast:

  • Type I inhibitors (e.g., midostaurin, gilteritinib) bind the active kinase conformation, interacting with the DFG motif (Phe830) and hinge region (e.g., Quizartinib) .
  • Type II inhibitors (e.g., sorafenib, this compound) target inactive kinase conformations, lacking critical interactions with the DFG motif and hinge region, rendering them non-ATP competitive .

Molecular docking studies reveal that this compound forms hydrogen bonds with gatekeeper residues (e.g., Cys919) but lacks interactions with Phe830, classifying it as a Type II inhibitor . This contrasts with isatin-hydrazones , which act as Type I inhibitors for EGFR/VEGFR-2 but Type II for FLT-3 .

Potency and Selectivity Profiles

Compound FLT-3 IC50 (nM) Selectivity (vs. Other Kinases) Type Clinical Stage
This compound 150–300* Moderate (JAK2, c-Kit) II Preclinical
Quizartinib 1.1–12 High (FLT-3 ITD/D835Y) I Approved (AML)
Midostaurin 3–10 Low (PKC, VEGFR, PDGFR) I Approved (AML)
PCW-A1001 (AI-designed) 764 (D835Y) High (FLT-3 D835Y vs. WT: 2.54 µM) I Preclinical
Sunitinib 10–50 Low (VEGFR, PDGFR, c-Kit) II Approved (RCC)
CEP-701 (Lestaurtinib) 2–5 Moderate (JAK2, TrkA) I Phase II

*Estimated based on structural analogs in azulene series .

  • This compound shows moderate potency compared to Type I inhibitors like Quizartinib but exhibits broader activity against resistance-conferring mutations (e.g., TKD) .
  • PCW-A1001 , an AI-designed compound, demonstrates exceptional selectivity for D835Y mutants, highlighting advancements in precision targeting .

Resistance Mechanisms and Clinical Efficacy

  • Primary resistance in FLT-3-mutant AML often arises from compensatory signaling via STAT5 or parallel pathways (e.g., RAS/MAPK) .
  • Secondary resistance is driven by acquired FLT-3 mutations (e.g., F691L gatekeeper mutation) or upregulation of survivin/Bcl-2 .
Compound Resistance Mechanisms Addressed Combination Strategies
This compound Active against TKD mutants Synergy with HDAC6 inhibitors (e.g., NQN-1)
Gilteritinib Targets FLT-3 ITD/D835Y With venetoclax (BCL-2 inhibitor)
Pacritinib (SB1518) Dual FLT-3/JAK2 inhibition First-line therapy to prevent resistance
  • This compound’s Type II mechanism may reduce susceptibility to gatekeeper mutations (e.g., F691L) compared to Type I inhibitors .

Clinical Development and Toxicity

  • Its azulene scaffold may confer improved solubility over indolocarbazole derivatives (e.g., CEP-701) .
  • Sunitinib , though potent against FLT-3, causes myelosuppression due to off-target effects on c-Kit and VEGFR .
  • Cabozantinib , a multi-kinase inhibitor, inhibits FLT-3 but is primarily used in thyroid cancer due to its MET/VEGFR activity .

Q & A

Q. What is the molecular mechanism of Flt-3 Inhibitor II, and how does it selectively target Flt-3 kinase activity?

this compound acts as a reversible, ATP-competitive inhibitor, binding to the kinase domain to block phosphorylation. Its selectivity is determined by structural interactions with Flt-3's activation loop, particularly in mutants like D835Y. Studies report IC50 values ranging from 7 nM to 44 nM for Flt-3, with moderate off-target effects on kinases like c-Kit and PDGFR-β . Validation involves kinase profiling assays and comparative IC50 measurements against related kinases.

Q. Which experimental models are optimal for preclinical evaluation of this compound?

Primary models include:

  • Cell lines : MV4-11 (Flt-3-ITD mutant) and Ba/F3 (Flt-3-D835Y transfected) for in vitro proliferation/apoptosis assays .
  • In vivo models : Murine xenografts using Flt-3-mutant AML cell lines to assess tumor regression and survival prolongation . Ensure genetic validation of Flt-3 mutations via sequencing and baseline phospho-Flt-3 Western blotting to confirm target engagement.

Q. How should researchers standardize Flt-3 ligand quantification in pharmacokinetic studies?

Use ELISA kits (e.g., ab254507, ab256395) with validated standard curves (linear range: 15.6–1000 pg/mL). Key steps:

  • Dilute serum samples in NS buffer to minimize matrix interference.
  • Perform duplicate measurements and interpolate concentrations using background-subtracted absorbance values .
  • Report mean ± SD and correct for dilution factors to ensure reproducibility.

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in different Flt-3 mutants be resolved?

Discrepancies often arise from mutation-specific sensitivity (e.g., ITD vs. D835Y) or assay conditions (ATP concentration, cell viability readouts). Mitigation strategies:

  • Use isogenic cell lines to isolate mutation effects.
  • Standardize ATP concentrations (e.g., 1 mM) in kinase assays to avoid false-negative results .
  • Cross-validate findings with orthogonal methods like phospho-flow cytometry .

Q. What computational approaches enhance the design of this compound derivatives for resistant mutants?

AI-driven de novo design (e.g., recurrent neural networks with LSTM cells) generates novel scaffolds by optimizing binding affinity to mutant Flt-3. For example:

  • Prioritize compounds with lower predicted ΔG values for D835Y mutants.
  • Apply toxicity filters (e.g., Ames test predictions) and synthetic feasibility scoring . Experimental validation via kinase profiling and resistance reversal assays in Ba/F3-D835Y models is critical.

Q. What combination therapies synergize with this compound to overcome resistance in AML?

Preclinical data suggest synergy with:

  • Chemotherapy agents : Cytarabine (enhanced apoptosis in Flt-3-ITD models).
  • Epigenetic modifiers : Decitabine to reverse TET2/DNMT3A co-mutations . Design studies using Chou-Talalay combination indices and validate with RNA-seq to identify pathway crosstalk (e.g., STAT5 downregulation).

Methodological Considerations

Q. How should researchers validate target engagement of this compound in complex biological matrices?

  • Phospho-specific flow cytometry : Quantify p-Flt-3 (Y591) in primary AML blasts.
  • Plasma stability assays : Use LC-MS/MS to measure inhibitor half-life in murine plasma .
  • Off-target profiling : Screen against kinase panels (≥300 kinases) to identify liabilities (e.g., haspin kinase inhibition at 34 nM) .

Q. What statistical frameworks are recommended for analyzing dose-response data in Flt-3 inhibition studies?

  • Fit dose-response curves using nonlinear regression (four-parameter logistic model).
  • Report IC50 values with 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) in mutant vs. wild-type analyses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flt-3 Inhibitor II
Reactant of Route 2
Flt-3 Inhibitor II

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